Methyl 3,4-Diaminocyclohexanecarboxylate
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Overview
Description
Methyl 3,4-Diaminocyclohexanecarboxylate is an organic compound with the molecular formula C8H16N2O2. It is a derivative of cyclohexanecarboxylic acid, featuring two amino groups at the 3 and 4 positions and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-Diaminocyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with appropriate reagents to introduce the amino groups and the ester functionality. One common method involves the reduction of a nitro precursor followed by esterification. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and esterification agents like methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and catalysts, along with stringent control of reaction parameters, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-Diaminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form cyclohexylamine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexanecarboxylate derivatives.
Scientific Research Applications
Methyl 3,4-Diaminocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-Diaminocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group may also participate in hydrolysis reactions, releasing the active amino compound .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid, 3,4-diamino-: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 2,3-Diaminocyclohexanecarboxylate: Similar structure but with amino groups at different positions, leading to different reactivity and applications.
Uniqueness
Methyl 3,4-Diaminocyclohexanecarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research .
Biological Activity
Methyl 3,4-Diaminocyclohexanecarboxylate is a bicyclic organic compound that has attracted significant interest in medicinal chemistry due to its potential as an anticoagulant agent. This article explores its biological activity, particularly its mechanism of action as an inhibitor of coagulation factor Xa, and presents relevant research findings and case studies.
Structural Characteristics
This compound features a cyclohexane ring with two amino groups at the 3 and 4 positions and a carboxylate ester group. Its structural similarity to other biologically active molecules enhances its potential therapeutic applications, particularly in anticoagulation therapies. The compound's unique stereochemistry and dual amino substituents significantly improve its binding affinity and selectivity towards factor Xa compared to other similar compounds.
The primary mechanism of action for this compound is the inhibition of coagulation factor Xa, which plays a crucial role in the coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the risk of thromboembolic events. This mechanism is analogous to that of established anticoagulants like Edoxaban .
Biological Activity Data
Research has demonstrated that this compound exhibits significant in vitro anti-factor Xa activity. A comparative analysis of various derivatives revealed that specific modifications in the structure lead to enhanced biological activity. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition .
Compound | Structure Characteristics | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Bicyclic structure with amino groups | 0.5-1.0 | Factor Xa inhibitor |
Edoxaban | Bicyclic structure similar to this compound | 0.6 | Direct factor Xa inhibitor |
Other analogs | Varying substitutions on cyclohexane ring | Varies | Variable anti-Xa activity |
Case Studies
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A study focused on the SAR of this compound derivatives highlighted how modifications at specific positions influenced their anti-Xa activity. The findings indicated that compounds with polar functional groups positioned strategically on the cyclohexane ring exhibited enhanced inhibitory effects on factor Xa .
Case Study 2: Synthesis and Evaluation
Research conducted on synthesizing various derivatives of this compound revealed that certain synthetic routes yielded compounds with superior biological profiles. The study evaluated these compounds for their anticoagulant properties using standard assays, confirming their potential as effective anticoagulants in clinical settings .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3,4-diaminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7H,2-4,9-10H2,1H3 |
InChI Key |
DNPPJTNUNGEUQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(C(C1)N)N |
Origin of Product |
United States |
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